molecular formula C12H17NS B15276078 3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]

3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]

Cat. No.: B15276078
M. Wt: 207.34 g/mol
InChI Key: SXTZMYWXXQVFNN-UHFFFAOYSA-N
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Description

3,3-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] is a complex organic compound with the molecular formula C12H17NS. This compound is characterized by its unique spiro structure, which includes a cyclobutane ring fused to a thieno[3,2-c]pyridine moiety. The presence of the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

3,3-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-b]pyridine]
  • 3,3-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-d]pyridine]

Uniqueness

The unique spiro structure of 3,3-Dimethyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] sets it apart from other similar compounds. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

3',3'-dimethylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane]

InChI

InChI=1S/C12H17NS/c1-11(2)7-12(8-11)9-4-6-14-10(9)3-5-13-12/h4,6,13H,3,5,7-8H2,1-2H3

InChI Key

SXTZMYWXXQVFNN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)C3=C(CCN2)SC=C3)C

Origin of Product

United States

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